4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrole ring, a pyridine ring, and a butyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Butyryl Group: The butyryl group can be introduced via an acylation reaction using butyryl chloride and a suitable base such as pyridine.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- 4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- 4-butyryl-N-[2-(3-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Uniqueness
4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-butanoyl-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-5-15(20)12-10-14(19-11-12)16(21)18-9-7-13-6-3-4-8-17-13/h3-4,6,8,10-11,19H,2,5,7,9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGAEHLWPWYALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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